molecular formula C13H20O3 B3195939 (3,5-Diisopropoxyphenyl)methanol CAS No. 94169-63-8

(3,5-Diisopropoxyphenyl)methanol

Cat. No.: B3195939
CAS No.: 94169-63-8
M. Wt: 224.30 g/mol
InChI Key: HLIPDPDFDSHIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Diisopropoxyphenyl)methanol is a benzyl alcohol derivative characterized by two isopropoxy substituents at the 3- and 5-positions of the aromatic ring. Its synthesis typically involves the reduction of 3,5-diisopropoxybenzoic acid using diisobutylaluminum hydride (DIBAL-H) in toluene at −78°C, yielding a 97% combined product of the target alcohol and 3,5-diisopropoxybenzaldehyde . Key structural features are confirmed by NMR

  • ¹H-NMR: δ 6.86 (2H, d, J = 2.31 Hz), 6.57 (1H, t, J = 2.31 Hz), 4.48 (2H, m, OCH(CH₃)₂), 1.24 (6H, d, CH₃).
  • ¹³C-NMR: δ 159.44 (C-O), 70.03 (OCH(CH₃)₂), 21.72 (CH₃) .

The compound’s steric bulk from the isopropoxy groups influences its reactivity and applications, particularly in catalysis and as a precursor for functionalized esters .

Properties

IUPAC Name

[3,5-di(propan-2-yloxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-9(2)15-12-5-11(8-14)6-13(7-12)16-10(3)4/h5-7,9-10,14H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIPDPDFDSHIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)CO)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676932
Record name {3,5-Bis[(propan-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94169-63-8
Record name {3,5-Bis[(propan-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Research Findings

  • Steric Effects : The di-isopropoxy configuration significantly slows reaction kinetics in esterification and metal-catalyzed processes compared to less hindered analogs .
  • Electronic Effects: Electron-donating isopropoxy groups enhance the aromatic ring’s electron density, making (3,5-Diisopropoxyphenyl)methanol less reactive toward electrophilic substitutions compared to electron-deficient derivatives (e.g., fluorinated biphenyls) .
  • Synthetic Versatility : Despite purification challenges, the compound’s utility in generating complex catalysts and esters underscores its value in organic synthesis .

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